3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound 3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a derivative within the broader class of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are typically synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various chemicals such as aryl isocyanates, aryl isothiocyanates, and cyanamides. Such reactions lead to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, and other complex molecules, demonstrating the compound's utility in organic synthesis (Shestakov et al., 2009).
Catalysis and Reaction Mechanisms
- This compound is relevant in studies exploring bimetallic catalysts and dual role catalysts, particularly in reactions involving 2-(alkynyl)phenylisocyanates and allyl carbonates. Research in this area investigates how Pd(0) and Cu(I) act as catalysts, promoting the formation of pi-allylpalladium alkoxide intermediates and activating isocyanates, respectively. Such studies are essential for understanding cooperative catalytic activities and reaction mechanisms (Kamijo & Yamamoto, 2003).
Pharmaceutical and Medicinal Chemistry
- In the realm of medicinal chemistry, 3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-ones are structurally similar to various pyrimidine-based compounds that have been evaluated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies contribute significantly to the search for new antiviral agents (Khalifa & Al-Omar, 2014).
properties
IUPAC Name |
2-methylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-3-8-17-13(18)12-11(16-14(17)19-2)9-6-4-5-7-10(9)15-12/h3-7,15H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDIDKXJBFGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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